tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
tert-Butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and a methoxyethyl group
Preparation Methods
The synthesis of tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.
Introduction of the chloro substituent: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyethyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with a suitable methoxyethyl halide.
Protection with tert-butyl group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
tert-Butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester functionality can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
tert-Butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It has been investigated for its interactions with biological targets, providing insights into its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
tert-Butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a different substitution pattern.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Noted for its thermal stability and potential as an energetic material
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18ClN3O3 |
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Molecular Weight |
311.76 g/mol |
IUPAC Name |
tert-butyl 2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H18ClN3O3/c1-8(20-5)12-9(13(19)21-14(2,3)4)7-16-11-6-10(15)17-18(11)12/h6-8H,1-5H3/t8-/m0/s1 |
InChI Key |
RVNLSPXSALSSOP-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)C(=O)OC(C)(C)C)OC |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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